2,5-Diaminobenzene-1,4-diol dihydrochloride

Descripción

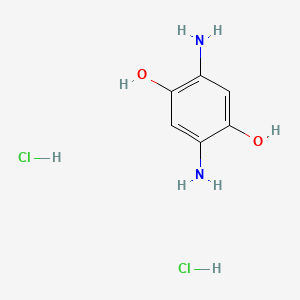

Chemical Identity and Nomenclature

This compound possesses a complex nomenclature system reflecting its structural complexity and relationship to various parent compounds. The International Union of Pure and Applied Chemistry designation identifies this compound as this compound. Alternative nomenclature includes 2,5-diamino-1,4-benzenediol dihydrochloride and 2,5-diaminohydroquinone dihydrochloride, with the latter emphasizing its derivation from hydroquinone. The systematic naming reflects the presence of two amino groups positioned at the 2 and 5 carbon atoms of the benzene ring, combined with hydroxyl groups at positions 1 and 4, forming the characteristic dihydroxybenzene structure.

The molecular identity of this compound encompasses several critical identifying parameters that establish its unique chemical signature. The compound carries the Chemical Abstracts Service registry number 24171-03-7, which serves as its universal chemical identifier. The molecular formula is represented as C₆H₁₀Cl₂N₂O₂, indicating the presence of six carbon atoms, ten hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. This formulation accounts for the base diaminobenzenediol structure combined with two hydrochloride counterions.

The Simplified Molecular Input Line Entry System notation for this compound is documented as C1=C(C(=CC(=C1O)N)O)N.Cl.Cl, which provides a text-based representation of the molecular structure. The International Chemical Identifier key is recorded as NILKAWPWTYPHAH-UHFFFAOYSA-N, offering another standardized method for chemical identification. The compound maintains a PubChem Compound Identifier of 16212088, facilitating database searches and chemical informatics applications.

Physical and molecular characteristics further define the chemical identity of this compound. The molecular weight is precisely calculated as 213.06 grams per mole, representing the combined mass of the organic base structure and the two hydrochloride counterions. The compound exhibits specific physical properties including a melting point exceeding 300 degrees Celsius, indicating significant thermal stability. Storage recommendations specify maintenance under inert atmosphere conditions at room temperature, reflecting the compound's sensitivity to atmospheric oxidation.

The structural characteristics of this compound demonstrate the compound's relationship to the broader family of substituted hydroquinones. The base structure consists of a benzene ring bearing two hydroxyl groups in the para configuration, characteristic of hydroquinone derivatives. The addition of amino groups at positions 2 and 5 creates a unique substitution pattern that significantly influences the compound's chemical and physical properties. The dihydrochloride salt formation enhances the compound's stability and solubility characteristics compared to the free base form.

Contemporary research has established that the unusual properties of 2,5-diaminobenzene-1,4-diol derivatives, including the dihydrochloride salt, arise from extensive hydrogen bonding networks within the molecular crystal structure. Electronic delocalization within the aromatic system polarizes both the amino and carbonyl groups, creating the foundation for strong hydrogen bond interactions that stabilize the crystalline form. These structural features contribute to the compound's distinctive thermal stability and specific solubility behavior in various solvent systems.

Historical Development of Benzenediol Derivatives

The historical development of benzenediol derivatives traces its origins to early nineteenth-century investigations into aromatic compounds and natural product chemistry. The foundational understanding of dihydroxybenzene structures emerged from systematic studies of naturally occurring phenolic compounds and their synthetic analogs. The parent compound hydroquinone, which serves as the structural basis for this compound, was first characterized through the pioneering work of Friedrich Wöhler in 1843, who coined the term "hydroquinone" to describe this particular isomer of dihydroxybenzene.

Early investigations into benzenediol chemistry revealed the existence of three distinct structural isomers of dihydroxybenzene, each possessing unique chemical and physical properties. The ortho isomer, commonly known as catechol, was first discovered through destructive distillation of plant extracts, specifically from catechin preparations. Edgar Hugo Emil Reinsch isolated catechol in 1839 by distilling it from the solid tannic preparation catechin, initially naming the substance Brenz-Katechusäure, meaning burned catechu acid. The meta isomer, known as resorcinol, and the para isomer, designated as hydroquinone, completed the trio of dihydroxybenzene isomers that would become fundamental to aromatic chemistry development.

The systematic understanding of hydroquinone structure and reactivity patterns established the foundation for subsequent amino-substituted derivatives. Hydroquinone's characteristic reversible oxidation behavior, first documented in early redox studies, demonstrated the compound's potential for chemical modification and derivatization. The conversion of hydroquinone to benzoquinone under mild oxidative conditions revealed the inherent electrochemical activity that would later become significant in applications involving amino-substituted analogs. These early observations of hydroquinone's reactivity established precedents for understanding how amino substitution might affect the redox properties of benzenediol derivatives.

Industrial production methods for hydroquinone evolved throughout the late nineteenth and early twentieth centuries, providing the technological foundation necessary for synthesizing complex derivatives. The development of the cumene process analog, involving dialkylation of benzene with propene to produce diisopropylbenzene intermediates, enabled large-scale hydroquinone production. Alternative synthetic approaches, including hydroxylation of phenol using hydrogen peroxide, established multiple pathways for accessing benzenediol structures. These industrial developments created the synthetic infrastructure that would eventually support the production of specialized derivatives such as amino-substituted hydroquinones.

The emergence of amino-substituted benzenediol derivatives represented a significant advancement in aromatic chemistry during the mid-twentieth century. Research into amination reactions of hydroquinone revealed systematic methods for introducing amino groups while preserving the characteristic dihydroxybenzene structure. The development of methylaminophenol derivatives for photographic applications demonstrated the practical utility of amino-substituted benzenediols. These applications provided economic incentives for further research into amino-benzenediol chemistry and established manufacturing capabilities for producing such specialized compounds.

Contemporary developments in benzenediol derivative chemistry have focused on understanding structure-property relationships and developing applications in advanced materials. Recent research has established that amino-substituted hydroquinones exhibit unique hydrogen bonding characteristics that distinguish them from simple hydroquinone derivatives. The recognition that compounds such as 2,5-diaminobenzene-1,4-diol derivatives possess unusual thermal stability and specific solubility properties has opened new research directions in materials science and electrochemistry. These discoveries have positioned amino-substituted benzenediols as important building blocks for next-generation organic materials and energy storage applications.

The evolution of analytical techniques has paralleled the historical development of benzenediol derivatives, enabling increasingly sophisticated characterization of these compounds. Early structural determinations relied primarily on chemical degradation and synthesis approaches, while contemporary investigations employ advanced spectroscopic and crystallographic methods. The application of powder X-ray diffraction using synchrotron radiation has revealed detailed structural information about amino-substituted benzenediols, including the hydrogen bonding networks that govern their unique properties. These analytical advances have provided the foundation for rational design of new benzenediol derivatives with targeted properties for specific applications.

Propiedades

IUPAC Name |

2,5-diaminobenzene-1,4-diol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILKAWPWTYPHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583551 | |

| Record name | 2,5-Diaminobenzene-1,4-diol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24171-03-7 | |

| Record name | 2,5-Diaminobenzene-1,4-diol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diaminohydroquinone dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Catalytic Hydrogenation of 2,5-Dinitro-1,4-dihydroxybenzene

- Starting Material: 2,5-dinitro-1,4-dihydroxybenzene.

- Reducing Agent: Hydrogen gas (H₂).

- Catalyst: Palladium on carbon (Pd/C).

- Reaction Medium: Acidic conditions, often acetic acid or aqueous acidic solutions.

- Temperature: Typically 40–50°C.

- Pressure: Elevated hydrogen pressure in a high-pressure reactor.

- Outcome: Conversion of nitro groups (-NO₂) to amino groups (-NH₂), yielding 2,5-diaminobenzene-1,4-diol.

This method is widely used due to its efficiency and relatively mild conditions, allowing selective reduction without affecting the hydroxyl groups.

Industrial Synthesis via Reduction of 1,4-Dihydroxy-2-chloro-2,5-dinitrobenzene

- Starting Material: 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene.

- Reducing Agent: Hydrogen gas in the presence of Pd/C catalyst.

- Additives: Sodium acetate (NaOAc) in acetic acid and water mixture.

- Procedure: The mixture is hydrogenated under controlled temperature and pressure.

- Product Isolation: After reaction completion, the mixture is cooled, and the product is isolated by filtration and recrystallization from water and hydrochloric acid to obtain the dihydrochloride salt.

This industrial method emphasizes high yield, cost-effectiveness, and cleaner production by optimizing reaction parameters and employing recovery techniques for byproducts.

Alternative Reduction Methods

While catalytic hydrogenation is predominant, alternative chemical reducing agents such as zinc in acidic media have been used for related compounds (e.g., 2,5-dichloro-1,4-phenylenediamine), suggesting potential applicability to 2,5-diaminobenzene-1,4-diol precursors under modified conditions. However, these methods are less common due to lower selectivity and more complex purification requirements.

Reaction Conditions and Optimization

The synthesis of 2,5-diaminobenzene-1,4-diol is sensitive to reaction conditions. Key parameters influencing yield and purity include:

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Temperature | 40–50°C | Higher temperatures can increase reaction rate but risk oxidation. |

| Hydrogen Pressure | Elevated (varies by reactor design) | Ensures complete reduction of nitro groups. |

| Catalyst Loading | 5–10% Pd/C (w/w relative to substrate) | Adequate catalyst ensures efficient hydrogenation. |

| pH/Acidity | Acidic medium (acetic acid, HCl) | Stabilizes the compound and facilitates reduction. |

| Reaction Time | Several hours | Sufficient time needed for complete reduction. |

| Solvent | Acetic acid/water mixture | Balances solubility and reaction kinetics. |

Optimization involves balancing these factors to minimize side reactions such as oxidation of hydroxyl groups to quinones and to maximize product yield and purity.

Isolation and Purification

Post-reaction, the crude product mixture contains the target compound along with catalyst residues and possible oxidation byproducts. The purification steps include:

- Cooling: To precipitate the product.

- Filtration: To separate solid product from the reaction mixture.

- Recrystallization: Performed from aqueous hydrochloric acid to obtain the dihydrochloride salt in high purity.

- Drying: Under inert atmosphere to prevent oxidation.

Analytical techniques such as HPLC and FT-IR are recommended to monitor product purity and detect degradation products.

Research Findings and Comparative Analysis

Several studies and industrial reports highlight the efficacy of catalytic hydrogenation for this compound's synthesis:

Summary of Preparation Methods

| Step | Description |

|---|---|

| Starting Material | 2,5-dinitro-1,4-dihydroxybenzene or 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene |

| Reduction | Catalytic hydrogenation using Pd/C under acidic conditions at 40–50°C and elevated H₂ pressure |

| Additives | Sodium acetate, acetic acid, water mixture |

| Isolation | Cooling, filtration, recrystallization from aqueous HCl |

| Purification | Recrystallization and drying under inert atmosphere |

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as an intermediate for synthesizing various organic compounds. |

| Dye Manufacturing | Used in the production of dyes due to its chromogenic properties. |

| Material Science | Acts as a building block for high-performance polymers and coordination compounds. |

| Electrical Engineering | Employed in the fabrication of organic-inorganic hybrid materials for energy storage devices. |

Organic Synthesis

2,5-Diaminobenzene-1,4-diol dihydrochloride is crucial in organic synthesis. It is used to produce:

- Covalent Organic Frameworks (COFs) : The compound is utilized in synthesizing COFs that exhibit high yields (up to 99%) for oxidative hydroxylation reactions when illuminated under air conditions. This application highlights its potential in developing materials with specific porosity and functionality.

- Polybenzoxazole (PBO) : It serves as a precursor for polybenzoxazole fibers, which possess high tensile strength and thermal stability . These fibers are valuable in aerospace and other high-performance applications.

Dye Manufacturing

Due to its structural features, this compound is employed in dye manufacturing. Its ability to form colored complexes makes it suitable for producing various dyes used in textiles and other industries.

Material Science

The compound is integral in the synthesis of organo-soluble transition metal-DABDT coordination polymers. These polymers exhibit unique luminescent properties when mixed with solvents like DMF and DMSO. The synthesized materials are promising for applications in sensors and light-emitting devices.

Electrical Engineering

In the field of electrical engineering, this compound is used to create one-dimensional organic-inorganic hybrid polymer chain-based electric storage devices. These devices demonstrate excellent thermal stability and can achieve ternary organic electric storage behavior. This application is particularly relevant for developing next-generation batteries and capacitors.

Case Studies

Case Study 1: Synthesis of Covalent Organic Frameworks

Research demonstrated that using this compound as a building block for COFs resulted in frameworks with enhanced redox activity due to the hydroquinone/benzoquinone redox reaction . These frameworks showed promise for applications in catalysis and gas storage.

Case Study 2: Development of High-Performance Fibers

A study on polybenzoxazole fibers derived from this compound revealed that the fibers maintained structural integrity at high temperatures while exhibiting excellent mechanical properties . This makes them suitable for demanding applications such as aerospace components.

Mecanismo De Acción

The mechanism of action of 2,5-Diaminobenzene-1,4-diol dihydrochloride involves its interaction with various molecular targets. The compound can act as a reducing agent, donating electrons to other molecules. This property makes it useful in redox reactions and as an antioxidant. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and interact with enzymes and other proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2,5-Diaminobenzene-1,4-diol dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₂O₂

- CAS No.: 24171-03-7

- Molecular Weight : 213.06 g/mol .

- Synonyms: 2,5-Diaminohydroquinone dihydrochloride, 2,5-diamino-1,4-dihydroxybenzene dihydrochloride .

Structural Features :

The compound consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 4, and two amine (-NH₂) groups at positions 2 and 3. The dihydrochloride salt enhances its stability and solubility in aqueous systems .

Table 1: Key Structural and Functional Differences

Reactivity and Functional Group Influence

2,5-Diaminobenzene-1,4-dithiol dihydrochloride (CAS 75464-52-7): Key Difference: Replaces hydroxyl (-OH) with thiol (-SH) groups. Impact: Thiols are more nucleophilic, enabling sulfur-based polymerization (e.g., BBTz copolymers) . Unlike the diol variant, dithiol derivatives form disulfide bonds under oxidative conditions, altering polymer crystallinity .

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride (CAS 25445-15-2) :

- Key Difference : Methoxy (-OCH₃) groups replace hydroxyls.

- Impact : Methoxy groups are electron-donating, enhancing electronic delocalization in π-conjugated systems. This makes the compound suitable for covalent organic frameworks (COFs) .

2,3,5,6-Tetramethyl-1,4-phenylene-diamine (TMPDA) :

- Key Difference : Methyl (-CH₃) groups block oxidation sites on the benzene ring.

- Impact : Prevents fluorescence generation in HRP/H₂O₂ systems, unlike the unsubstituted diol derivative .

Table 2: Comparative Reactivity in Fluorescence Generation

| Compound | Fluorescence with PEI/H₂O₂/HRP | Reason |

|---|---|---|

| This compound | Yes | Unblocked oxidation sites enable polymerization |

| TMPDA | No | Methyl groups inhibit oxidation |

Actividad Biológica

2,5-Diaminobenzene-1,4-diol dihydrochloride, also known as 2,5-diaminohydroquinone dihydrochloride, is a compound with significant biological activity and potential applications in various fields. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈N₂O₂·2HCl

- Molecular Weight : Approximately 140.14 g/mol

- Structure : Contains two amino groups and two hydroxyl groups on a benzene ring.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals and reduce oxidative stress. Its structure allows it to participate in redox reactions, which are crucial for antioxidant activity .

- Antimicrobial Activity : Some studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. This suggests its potential use in developing new antimicrobial agents .

- Interaction with Biological Molecules : The compound interacts with enzymes and receptors, potentially modulating their activity. This interaction can lead to the formation of biologically active derivatives that may influence metabolic pathways .

The biological activity of this compound can be attributed to its ability to:

- Scavenge Free Radicals : The hydroxyl groups in its structure contribute to its ability to donate electrons and neutralize free radicals.

- Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways .

Case Studies and Experiments

- Antioxidant Activity Assessment :

- Antimicrobial Testing :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminophenol | C₆H₇NO | Used in dye synthesis; contains one amino group |

| 4-Aminophenol | C₆H₇NO | Used in pharmaceuticals; different amino group position |

| 3,4-Diaminobenzoic Acid | C₇H₈N₂O₂ | Contains two amino groups; used in medical applications |

| 2,6-Diaminopyridine | C₅H₈N₂ | Pyridine derivative; used in agrochemicals |

The unique arrangement of functional groups in this compound allows for distinct reactivity patterns compared to these similar compounds. Its specific biological activities further distinguish it within this class of compounds.

Q & A

What are the optimal synthetic routes for 2,5-diaminobenzene-1,4-diol dihydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via catalytic hydrogenation of 2,5-dinitro-1,4-dihydroxybenzene using H₂ and Pd/C under acidic conditions (40–50°C, high-pressure reactor). Industrial methods employ 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene as a precursor, reduced with H₂/Pd/C in acetic acid/water, followed by recrystallization with HCl . Yield optimization requires precise control of temperature, catalyst loading, and pH. Lower temperatures (<40°C) reduce side reactions, while excess HCl improves crystallinity .

How can researchers validate the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : To confirm aromatic proton environments (δ 6.2–6.8 ppm for hydroxyl/amino groups) .

- HPLC : For purity assessment (>95% by reverse-phase C18 columns, aqueous mobile phase) .

- Elemental analysis : Matches theoretical values (C: 33.83%, H: 4.73%, N: 13.15%, Cl: 33.24%) .

- FT-IR : Peaks at 3350 cm⁻¹ (N-H/O-H stretch) and 1600 cm⁻¹ (aromatic C=C) .

What mechanistic insights explain the compound’s dual antioxidant and pro-oxidant behavior in biological systems?

The redox activity stems from its hydroquinone backbone, which donates electrons to neutralize free radicals (antioxidant) but generates semiquinone radicals under oxidative stress (pro-oxidant). Electrochemical studies show a reduction potential of +0.25 V (vs. SCE), enabling participation in Fenton-like reactions with Fe²⁺ . Methodologically, ROS scavenging assays (e.g., DPPH, ABTS) and electron paramagnetic resonance (EPR) are used to quantify these effects .

How do researchers resolve contradictions in reported antimicrobial efficacy across bacterial strains?

Discrepancies arise from strain-specific membrane permeability and redox enzyme expression. For example, Xanthomonas campestris (Xcm) shows 95.23% inhibition at 500 μmol/L, while Xanthomonas oryzae (Xoo) requires 250 μmol/L for 72% inhibition . Standardized protocols (e.g., broth microdilution under controlled O₂ levels) and metabolomic profiling of bacterial pathways (e.g., thiol-disulfide balance) clarify these variations .

What advanced applications leverage the compound’s coordination chemistry in material science?

The compound serves as a ligand in covalent organic frameworks (COFs) for photocatalysis. Its amino/hydroxyl groups chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming porous networks with high surface area (>800 m²/g). Applications include pollutant degradation (e.g., methylene blue, 90% efficiency under UV) and CO₂ capture . Synthetic protocols involve solvothermal reactions (DMF, 120°C) with terephthalaldehyde .

How does this compound compare to its dithiol analogue in electronic properties?

Replacing hydroxyl with thiol groups (2,5-diaminobenzene-1,4-dithiol dihydrochloride) lowers the HOMO-LUMO gap (3.2 eV vs. 4.1 eV) due to sulfur’s polarizability. Cyclic voltammetry reveals a cathodic shift (-0.15 V vs. Ag/AgCl) for the dithiol derivative, enhancing charge transport in organic semiconductors . Comparative studies use DFT calculations (B3LYP/6-31G*) and thin-film conductivity measurements .

What strategies mitigate instability during fluorescent probe synthesis using this compound?

The dihydrochloride salt’s hygroscopicity necessitates anhydrous conditions (glovebox) for conjugation with fluorophores (e.g., FITC, Cy5). Stability is improved via:

- Protection of amino groups : Boc anhydride in THF, 0°C .

- Lyophilization : Post-synthesis to prevent hydrolysis .

- Storage : Under argon at -20°C, shielded from light .

How can enzyme inhibition studies be designed to explore the compound’s interaction with tyrosinase?

Use kinetic assays (Michaelis-Menten plots) with L-DOPA as substrate. The compound acts as a mixed inhibitor (Ki = 12 μM), binding both free enzyme and enzyme-substrate complex. Fluorescence quenching (Stern-Volmer plots) confirms static binding, with ΔG = -28 kJ/mol calculated via ITC . Mutagenesis studies (e.g., His384Ala) further pinpoint active-site interactions .

What analytical challenges arise in quantifying oxidative degradation products, and how are they addressed?

Degradation products (e.g., quinones) interfere with UV-Vis quantification due to overlapping absorbance (λ = 280–320 nm). Solutions include:

- HPLC-MS/MS : Using a C18 column and ESI+ mode (m/z 139 → 95 for quinone) .

- Derivatization : With 2,4-dinitrophenylhydrazine (DNPH) for carbonyl detection .

How do solvent choice and pH impact the compound’s solubility in polymerization reactions?

Solubility ranges from 120 mg/mL in water (pH 2–3) to <5 mg/mL in DMF (pH 7). Acidic conditions (pH <4) protonate amino groups, enhancing aqueous solubility. For radical polymerization (e.g., with acrylamide), buffered solutions (pH 5.5, acetate) balance solubility and initiator efficiency (APS/TEMED) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.